Cas no 2010154-82-0 (Chembl4517565)

Chembl4517565 structure
Chembl4517565 structure
Product name:Chembl4517565
CAS No:2010154-82-0
MF:C21H24ClF6N3O3
MW:515.876985549927
CID:4767109
PubChem ID:122530045

Chembl4517565 Chemical and Physical Properties

Names and Identifiers

    • 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate
    • BDBM50503337
    • C12CN(CC(CC1)O2)C1=C(CN2CCN(CC2)C(=O)OC(C(F)(F)F)C(F)(F)F)C=CC(=C1)Cl
    • Chembl4517565
    • 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[4-chloro-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]methyl]piperazine-1-carboxylate
    • GTPL11816
    • CXSFVTMRWPSLGO-UHFFFAOYSA-N
    • CID 122530045
    • GLXC-20004
    • ABD1970
    • ABD-1970
    • SCHEMBL18064890
    • 2010154-82-0
    • Inchi: 1S/C21H24ClF6N3O3/c22-14-2-1-13(17(9-14)31-11-15-3-4-16(12-31)33-15)10-29-5-7-30(8-6-29)19(32)34-18(20(23,24)25)21(26,27)28/h1-2,9,15-16,18H,3-8,10-12H2
    • InChI Key: CXSFVTMRWPSLGO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(CN2CCN(C(=O)OC(C(F)(F)F)C(F)(F)F)CC2)C(=C1)N1CC2CCC(C1)O2

Computed Properties

  • Exact Mass: 515.1410383g/mol
  • Monoisotopic Mass: 515.1410383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.2
  • XLogP3: 4.7

Experimental Properties

  • Color/Form: Solid powder

Chembl4517565 Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Chembl4517565 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
KFD15482-5 mg
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate
2010154-82-0
5mg
$240.00 2023-01-04
Biosynth
KFD15482-100 mg
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate
2010154-82-0
100MG
$1,843.00 2023-01-04
Biosynth
KFD15482-50 mg
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate
2010154-82-0
50mg
$1,152.00 2023-01-04
Biosynth
KFD15482-10 mg
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate
2010154-82-0
10mg
$384.00 2023-01-04
Biosynth
KFD15482-25 mg
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate
2010154-82-0
25mg
$720.00 2023-01-04

Chembl4517565 Related Literature

Additional information on Chembl4517565

Comprehensive Overview of CAS No 2010154-82-0 and ChEMBL4517565: Structure, Applications, and Research Insights

The compound identified by CAS No 2010154-82-0 and the product name ChEMBL4517565 has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This article delves into the molecular characteristics, synthetic pathways, and emerging trends surrounding this compound, aligning with current scientific inquiries such as drug discovery, targeted therapy, and AI-driven molecular design.

ChEMBL4517565 is cataloged in the ChEMBL database, a widely referenced resource for bioactive molecules. Researchers frequently explore its structure-activity relationship (SAR) to optimize efficacy in kinase inhibition or GPCR modulation, which are hot topics in precision medicine. The compound’s CAS No 2010154-82-0 serves as a critical identifier for regulatory and patent purposes, often queried in databases like PubChem and Reaxys.

Recent advancements in computational chemistry have propelled interest in ChEMBL4517565, particularly for virtual screening and molecular docking studies. Its scaffold is frequently compared to known small-molecule inhibitors, addressing common search queries like "How does CAS No 2010154-82-0 compare to FDA-approved kinase inhibitors?" or "What are the synthetic routes for ChEMBL4517565 derivatives?" Such questions reflect the compound’s relevance in both academic and industrial R&D.

From a synthetic perspective, CAS No 2010154-82-0 is often synthesized via multi-step organic reactions, with patents highlighting its pyrrolopyridine or indole-based core. These motifs are pivotal in designing next-generation therapeutics, a trending topic in biotech innovation. Analytical techniques like HPLC and LC-MS are employed to validate purity, a detail frequently searched by quality control specialists.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of ChEMBL4517565 is another area of focus, resonating with the growing demand for green chemistry and sustainable drug development. Researchers often investigate its bioavailability and metabolic stability, key terms in pharmacokinetic studies.

In summary, CAS No 2010154-82-0 and ChEMBL4517565 represent a nexus of modern drug discovery challenges and opportunities. Their study intersects with high-traffic topics like AI-augmented research, fragment-based drug design, and personalized medicine, ensuring continued relevance in scientific literature and search engine trends.

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